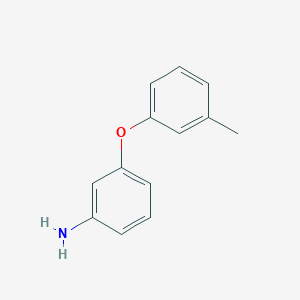

3-(3-Methylphenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

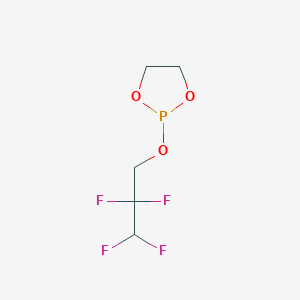

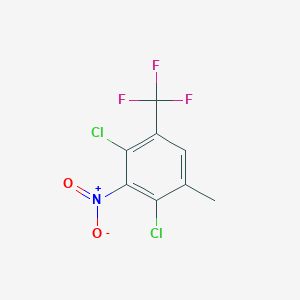

The synthesis of similar compounds involves multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions. For example, a study detailed the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene, showcasing the complexity and efficiency of synthesizing advanced aniline derivatives (Wen Zi-qiang, 2007).

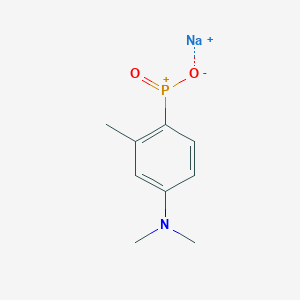

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like IR spectra and 1H NMR, indicating the precise arrangement of atoms and functional groups. These characterizations help in understanding the compound's reactivity and properties.

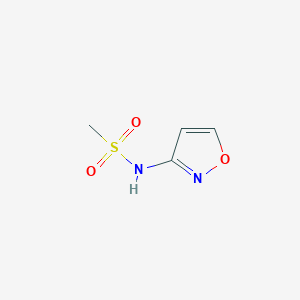

Chemical Reactions and Properties

Chemical reactions involving aniline derivatives can include polymerization and condensation with various reagents, leading to a wide range of products with different physical and chemical properties. For example, the electrochemical copolymerization of aniline and o-aminophenol indicates the versatility of aniline derivatives in synthesizing novel materials (Shao-lin Mu, 2004).

Physical Properties Analysis

The physical properties of aniline derivatives, such as solubility, thermal stability, and conductivity, are influenced by their molecular structure. For instance, copolymers synthesized from aniline and 3-methyl thiophene exhibited significant variations in properties like conductivity and thermal stability, depending on the monomer concentration (Sevilay Şenkul et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and conditions, are critical in determining the applications of aniline derivatives. Studies on the catalytic oxidation of phenolic and aniline compounds demonstrate the chemical versatility and potential environmental applications of these compounds (Shengxiao Zhang et al., 2009).

Aplicaciones Científicas De Investigación

Catalytic Oxidation

3-(3-Methylphenoxy)aniline, due to its structural relation to aniline compounds, has potential applications in catalytic oxidation processes. An example is the use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds from aqueous solutions. This process involves the removal of such compounds under specific conditions, highlighting the role of similar aniline derivatives in environmental remediation efforts (Zhang et al., 2009).

Enzymatic Hydroxylation

The hydroxylation of aniline, a process closely related to the metabolism of aniline derivatives like 3-(3-Methylphenoxy)aniline, requires a complex liver microsomal enzyme system. This enzymatic activity involves cytochromes and reductase, providing insights into the metabolic pathways of such compounds and their interactions with biological systems (Kawalek & Lu, 1972).

Biomarker Detection

In medical research, aniline derivatives can be used for the detection of biomarkers in human health diagnostics. A study demonstrated the design of a metal-organic framework for the highly sensitive detection of 4-Aminophenol, a biomarker for aniline exposure, showcasing the application of aniline derivatives in developing advanced sensing materials (Jin & Yan, 2021).

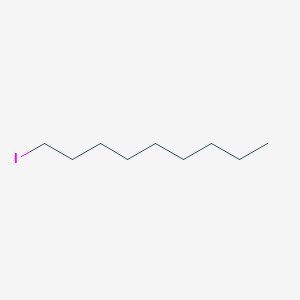

Chemical Synthesis

The synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline from starting materials like 1-(chloromethyl)-3-fluorobenzene showcases the role of aniline derivatives in chemical synthesis, providing a methodological foundation for the production of complex organic compounds with potential applications in pharmaceuticals and materials science (Qingwen, 2011).

Safety And Hazards

Direcciones Futuras

The future of aniline-based compounds like “3-(3-Methylphenoxy)aniline” involves developments in several directions. For example, multivariable MOFs: MOFs are intrinsically chemical in nature and accordingly the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .

Propiedades

IUPAC Name |

3-(3-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-4-2-6-12(8-10)15-13-7-3-5-11(14)9-13/h2-9H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHARMNTKNAABO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612007 |

Source

|

| Record name | 3-(3-Methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylphenoxy)aniline | |

CAS RN |

116289-59-9 |

Source

|

| Record name | 3-(3-Methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116289-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)

![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)

![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)